2-Propylphenyl isocyanate

Description

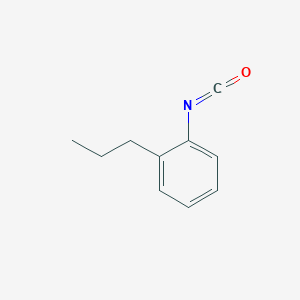

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGTVMQTRFUUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369887 | |

| Record name | 2-Propylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-57-3 | |

| Record name | 2-Propylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-propylphenyl isocyanate, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents. This document distinguishes between the two isomers, 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate, presenting their known data in a structured format. It also includes a discussion of the general reactivity of aryl isocyanates and a representative synthesis protocol.

Core Chemical Properties

The physical and chemical properties of 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate are summarized below. These tables provide a comparative view of the key data for each isomer.

Table 1: Properties of 2-n-Propylphenyl Isocyanate

| Property | Value | Reference |

| CAS Number | 190774-57-3 | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 50 °C at 0.1 mm Hg | |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 |

Table 2: Properties of 2-Isopropylphenyl Isocyanate

| Property | Value | Reference |

| CAS Number | 56309-56-9 | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | 1.5215-1.5265 at 20 °C | |

| Purity (by GC) | ≥96.0% |

Reactivity and Handling

Aryl isocyanates are characterized by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. This makes them susceptible to nucleophilic attack, forming the basis of their rich and versatile chemistry.

General Reactivity

The primary reactions of aryl isocyanates involve the addition of nucleophiles across the C=N bond of the isocyanate group. Common nucleophiles include alcohols, amines, and water.

-

Reaction with Alcohols: Aryl isocyanates react with alcohols to form carbamates (urethanes). This reaction is fundamental in the production of polyurethanes.

-

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a rapid and often quantitative reaction.

-

Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.

The reactivity of the isocyanate group can be influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates.

Figure 1: General reaction pathway of aryl isocyanates with nucleophiles.

Handling and Safety

This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin. It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general and common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene.

Representative Synthesis of an Aryl Isocyanate

The following is a generalized procedure for the synthesis of an aryl isocyanate from an aniline using triphosgene. This method is often preferred in a laboratory setting due to the easier handling of solid triphosgene compared to gaseous phosgene.

Materials:

-

2-Propylaniline (or 2-isopropylaniline)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous, inert solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Anhydrous base (e.g., triethylamine, pyridine)

Procedure:

-

A solution of 2-propylaniline in an anhydrous, inert solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline) in the same anhydrous solvent is added dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, an anhydrous base (2.1 equivalents) is added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the solid byproducts (hydrochloride salt of the base) are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Figure 2: General experimental workflow for the synthesis of this compound.

Role in Drug Development and Signaling Pathways

A comprehensive search of the scientific literature did not reveal specific instances of this compound (either n-propyl or isopropyl isomer) as a key component of a marketed drug or a compound in late-stage clinical development. However, the isocyanate functional group is a versatile handle for the synthesis of a wide array of organic molecules, including those with potential biological activity. The introduction of a 2-propylphenyl group can modulate the lipophilicity and steric properties of a molecule, which can be crucial for its interaction with biological targets.

Isocyanates are often used to synthesize urea and carbamate derivatives, which are common motifs in pharmacologically active compounds. These derivatives can act as inhibitors of enzymes, such as kinases or proteases, or as ligands for receptors.

As no specific signaling pathway involving this compound has been identified in the literature, a generalized schematic of a receptor tyrosine kinase (RTK) signaling pathway is presented below as a representative example of a pathway that could be targeted by a hypothetical inhibitor derived from this compound.

Figure 3: A generalized receptor tyrosine kinase (RTK) signaling pathway.

In this hypothetical scenario, a molecule synthesized using this compound could be designed to bind to the ATP-binding site or an allosteric site of the RTK, thereby inhibiting its kinase activity and blocking downstream signaling that leads to pathological cellular responses.

Conclusion

This compound, in its n-propyl and isopropyl forms, represents a class of reactive chemical intermediates with potential applications in organic synthesis and, by extension, in the development of novel chemical entities for drug discovery. While its direct role in established pharmaceuticals is not prominent in the current literature, its utility as a synthetic building block for creating diverse molecular architectures with tunable properties remains significant. Further research into the biological activities of derivatives of this compound may unveil novel therapeutic opportunities. Researchers and drug development professionals are encouraged to consider this reagent in their synthetic strategies while adhering to strict safety protocols due to its hazardous nature.

An In-depth Technical Guide to 2-Propylphenyl Isocyanate

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Propylphenyl isocyanate, a valuable research chemical for professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for researchers and scientists.

Molecular Structure and Identification

This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic organic compound featuring an isocyanate functional group attached to a benzene ring substituted with a propyl group at the ortho position. The "propyl" substituent refers to the straight-chain n-propyl group.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 190774-57-3 | [1][2] |

| Molecular Formula | C10H11NO | [2] |

| SMILES | CCCC1=CC=CC=C1N=C=O | |

| InChI Key | NSGTVMQTRFUUSL-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated based on its structure and comparison with related compounds. For practical purposes, the properties of its direct precursor, 2-propylaniline, are provided as a reference.

| Property | This compound (Predicted/Limited Data) | 2-Propylaniline (Precursor) | Reference |

| Molecular Weight | 161.20 g/mol | 135.21 g/mol | [2] |

| Boiling Point | Data not available | 222-224 °C | [3] |

| Density | Data not available | 0.96 g/mL at 25 °C | [3] |

| Refractive Index | Data not available | n20/D 1.547 | [3] |

Synthesis of this compound

The primary route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, this compound is synthesized from 2-propylaniline.

Experimental Protocol: General Phosgenation of an Aniline

This protocol describes a general procedure for the synthesis of an aryl isocyanate from an aniline using a phosgene equivalent like triphosgene for improved laboratory safety.

Materials:

-

2-propylaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene (or other inert solvent like dichloromethane or ethyl acetate)

-

Triethylamine (or another suitable base)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)

Procedure:

-

A solution of 2-propylaniline in anhydrous toluene is prepared in a three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent relative to the aniline) is added dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition of triphosgene, a solution of triethylamine in anhydrous toluene is added dropwise. This step should be performed cautiously as the reaction can be exothermic.

-

The reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak around 2270 cm⁻¹).

-

Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Data

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Propylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-propylphenyl isocyanate, a valuable intermediate in organic synthesis and drug discovery. The document details three prominent methods: the phosgenation of 2-propylaniline using a phosgene surrogate, the Hofmann rearrangement of 2-propylbenzamide, and the Curtius rearrangement of 2-propylbenzoyl azide. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical transformations and workflows.

Introduction

This compound is an aromatic isocyanate containing a propyl substituent at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive and serves as a versatile building block for the synthesis of a wide array of organic compounds, including ureas, carbamates, and other heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science. This guide focuses on laboratory-scale synthetic approaches that are both established and adaptable for the preparation of this specific substituted phenyl isocyanate.

Synthetic Pathways

Three principal synthetic strategies for the preparation of this compound are discussed:

-

Phosgenation of 2-Propylaniline using Triphosgene: This is a widely used method for the synthesis of isocyanates from the corresponding primary amines. For safety reasons, this guide details the use of triphosgene (bis(trichloromethyl) carbonate), a solid and safer substitute for gaseous phosgene.[1]

-

Hofmann Rearrangement of 2-Propylbenzamide: This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2] By modifying the workup, the isocyanate can be trapped.

-

Curtius Rearrangement of 2-Propylbenzoyl Azide: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[3] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot synthesis from the corresponding carboxylic acid.[4]

The overall synthetic approaches are summarized in the diagram below.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic method. The protocols are adapted from established literature procedures for analogous compounds and are presented here for the synthesis of this compound.

Synthesis via Phosgenation of 2-Propylaniline with Triphosgene

This method is a common and efficient way to prepare aryl isocyanates. Triphosgene serves as a safer, solid phosgene equivalent. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then dehydrochlorinated to the isocyanate.

Experimental Workflow:

Detailed Protocol:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM) is prepared. The solution is cooled to 0 °C in an ice bath. A solution of 2-propylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution over 30 minutes. Following the addition, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The formation of triethylamine hydrochloride is observed as a white precipitate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak. Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to give the crude product. The crude this compound is then purified by vacuum distillation.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 2-Propylaniline | Commercially Available |

| Reagents | Triphosgene, Triethylamine | Standard Laboratory Reagents |

| Solvent | Anhydrous Dichloromethane | Standard Laboratory Solvent |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2-4 hours | [1] |

| Yield | 80-95% | Estimated from similar reactions |

| Purity | >95% after distillation | Estimated |

Synthesis via Hofmann Rearrangement of 2-Propylbenzamide

The Hofmann rearrangement provides a phosgene-free route to isocyanates. The reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an N-bromoamide intermediate, which then rearranges to the isocyanate.

Reaction Mechanism:

Detailed Protocol:

To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly with stirring to form a solution of sodium hypobromite. A solution of 2-propylbenzamide in a suitable solvent (e.g., dioxane or tetrahydrofuran) is then added to the cold hypobromite solution. The reaction mixture is stirred at low temperature for a period and then gradually warmed to room temperature or slightly heated to facilitate the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide. Once the reaction is complete, the mixture is cooled and extracted with a non-polar solvent such as diethyl ether or dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude isocyanate. Purification is typically achieved by vacuum distillation.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 2-Propylbenzamide | Synthesizable from 2-propylbenzoic acid |

| Reagents | Bromine, Sodium Hydroxide | Standard Laboratory Reagents |

| Solvent | Dioxane/Water or THF/Water | Standard Laboratory Solvents |

| Reaction Temperature | 0 °C to ~50 °C | [2] |

| Reaction Time | 1-3 hours | Estimated |

| Yield | 60-80% | Estimated from similar reactions |

| Purity | >95% after distillation | Estimated |

Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid

The Curtius rearrangement is another phosgene-free method that proceeds through an acyl azide intermediate. A convenient one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the isocyanate.

Reaction Mechanism:

Detailed Protocol:

In a dry round-bottom flask under a nitrogen atmosphere, 2-propylbenzoic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as toluene or dioxane. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. Diphenylphosphoryl azide (DPPA, 1.1 equivalents) is then added dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) for several hours until the evolution of nitrogen gas ceases. The reaction can be monitored by IR spectroscopy for the appearance of the isocyanate peak and the disappearance of the acyl azide peak. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to afford the this compound.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 2-Propylbenzoic Acid | Commercially Available |

| Reagents | Diphenylphosphoryl Azide (DPPA), Triethylamine | Standard Laboratory Reagents |

| Solvent | Anhydrous Toluene or Dioxane | Standard Laboratory Solvents |

| Reaction Temperature | Reflux (80-110 °C) | [4] |

| Reaction Time | 2-6 hours | Estimated |

| Yield | 70-90% | Estimated from similar reactions |

| Purity | >95% after distillation | Estimated |

Characterization of this compound

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

| Spectroscopic Method | Key Features |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2250-2270 cm⁻¹ characteristic of the N=C=O asymmetric stretching vibration. |

| ¹H NMR Spectroscopy | Aromatic protons in the range of δ 7.0-7.5 ppm. Signals corresponding to the propyl group: a triplet around δ 0.9 ppm (CH₃), a sextet around δ 1.6 ppm (CH₂), and a triplet around δ 2.6 ppm (Ar-CH₂). |

| ¹³C NMR Spectroscopy | Carbonyl carbon of the isocyanate group around δ 125-135 ppm. Aromatic carbons in the range of δ 120-140 ppm. Aliphatic carbons of the propyl group at characteristic chemical shifts. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ). |

Note: The exact chemical shifts and coupling constants in NMR spectra will depend on the solvent used for analysis.

Conclusion

This technical guide has outlined three reliable and adaptable methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, safety considerations, and the desired scale of the reaction. The phosgenation route using triphosgene is generally high-yielding, while the Hofmann and Curtius rearrangements offer valuable phosgene-free alternatives. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in research and development.

References

An In-depth Technical Guide to 2-Propylphenyl Isocyanate (CAS Number: 190774-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylphenyl isocyanate (CAS No. 190774-57-3), a valuable chemical intermediate. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed account of its synthesis, spectroscopic properties, reactivity, and potential applications, particularly in the field of drug discovery and development. This guide aims to serve as a foundational resource for researchers and scientists interested in utilizing this and similar ortho-alkyl substituted phenyl isocyanates in their work.

Chemical and Physical Properties

This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic isocyanate with a propyl group at the ortho position. The physical and chemical properties are summarized in the table below. It is important to note that some of these values are based on data from suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Reference |

| CAS Number | 190774-57-3 | N/A |

| Molecular Formula | C₁₀H₁₁NO | N/A |

| Molecular Weight | 161.20 g/mol | N/A |

| Appearance | Clear colorless to light yellow liquid | N/A |

| Boiling Point | 50 °C at 0.1 mmHg | N/A |

| Density | 1.01 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.522 | N/A |

Synthesis of this compound

Synthesis via Phosgenation of 2-Propylaniline

This is the most common industrial method for isocyanate synthesis. It involves the reaction of the primary amine, 2-propylaniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Experimental Protocol (Proposed):

A solution of 2-propylaniline in an inert solvent (e.g., toluene or dichlorobenzene) would be added dropwise to a solution of excess phosgene or triphosgene in the same solvent at a low temperature (typically 0-5 °C) to form the N-carbamoyl chloride intermediate. The reaction mixture would then be heated to induce elimination of HCl, yielding the isocyanate. The progress of the reaction can be monitored by the disappearance of the amine starting material (via TLC or GC) and the appearance of the isocyanate product. Purification would typically involve distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound via phosgenation.

Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][2][3][4] This method involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[1][2]

Experimental Protocol (Proposed):

2-Propylbenzoic acid would first be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent (e.g., acetone or a biphasic system) to form the acyl azide. The isolated acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene) until the evolution of nitrogen gas ceases. The resulting solution contains the this compound, which can be purified by distillation. A one-pot procedure using diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the isocyanate is also a viable and often preferred laboratory method.[1][5]

Caption: Proposed workflow for the synthesis via Curtius rearrangement.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the propyl group and the aromatic protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.4 | Multiplet | 4H |

| -CH₂- (benzylic) | ~2.6 | Triplet | 2H |

| -CH₂- (middle) | ~1.6 | Sextet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will feature signals for the isocyanate carbon, the aromatic carbons, and the propyl chain carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N=C=O | 120 - 130 |

| Aromatic C (ipso-NCO) | ~130 |

| Aromatic C (ipso-propyl) | ~140 |

| Aromatic C-H | 125 - 130 |

| -CH₂- (benzylic) | ~38 |

| -CH₂- (middle) | ~24 |

| -CH₃ | ~14 |

FT-IR Spectroscopy

The most characteristic feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band due to the asymmetric stretching of the -N=C=O group.[6][7]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| -N=C=O stretch | 2250 - 2275 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H stretch | >3000 | Medium |

| Aliphatic C-H stretch | <3000 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for alkylbenzenes include benzylic cleavage.

| m/z | Proposed Fragment |

| 161 | [M]⁺ |

| 132 | [M - C₂H₅]⁺ (loss of ethyl radical) |

| 118 | [M - C₃H₇]⁺ (loss of propyl radical) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Reactivity and Applications in Drug Development

Isocyanates are highly reactive electrophiles that readily react with nucleophiles. This reactivity is the basis for their utility in organic synthesis, including the construction of various functional groups found in bioactive molecules.

General Reactivity

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon of the isocyanate group.

Caption: General reactivity of this compound with nucleophiles.

-

Reaction with Amines: Forms substituted ureas. This reaction is typically fast and can be carried out at room temperature. The urea linkage is a common motif in many pharmaceutical compounds.[8][9][10]

-

Reaction with Alcohols and Phenols: Forms carbamates (urethanes). This reaction is often catalyzed by bases or organometallic compounds. Carbamates are also prevalent in medicinal chemistry, serving as prodrug moieties or key structural elements.[3][11][12]

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-propylaniline) and carbon dioxide.

Role in Drug Discovery and Development

While specific examples of drugs derived from this compound are not documented, ortho-alkyl substituted phenyl isocyanates are valuable building blocks for creating libraries of compounds for biological screening. The urea and carbamate derivatives are of particular interest.

-

Urea Derivatives as Kinase Inhibitors: Many kinase inhibitors, a major class of anti-cancer drugs, feature a diaryl urea core structure.[13] this compound can be used to synthesize analogs of these drugs, where the 2-propylphenyl group can probe the steric and electronic requirements of the kinase active site. The propyl group can influence the compound's solubility, metabolic stability, and binding affinity.

-

Carbamate Derivatives as Prodrugs and Bioisosteres: The carbamate linkage can be used to create prodrugs of molecules containing alcohol or phenol groups, potentially improving their pharmacokinetic properties.[12] Carbamates can also act as bioisosteres for amide or ester bonds, offering different stability and hydrogen bonding characteristics.

Proposed Experimental Workflow for Derivative Synthesis:

A typical workflow for the synthesis and evaluation of bioactive derivatives would involve the reaction of this compound with a library of amines or alcohols to generate a corresponding library of ureas or carbamates. These compounds would then be purified and subjected to biological screening assays.

Caption: A generalized workflow for the use of this compound in drug discovery.

Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, as a precursor to potential kinase inhibitors, its derivatives could target a wide range of pathways implicated in diseases like cancer. For example, derivatives could be designed to inhibit kinases in pathways such as:

-

MAPK/ERK Pathway: Often dysregulated in cancer, controlling cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

-

VEGFR Signaling Pathway: Crucial for angiogenesis, a key process in tumor growth and metastasis.

The design of specific inhibitors would involve incorporating the 2-propylphenylurea or -carbamate moiety into scaffolds known to bind to the ATP-binding site of target kinases.

Caption: A logical diagram illustrating the potential role of derivatives in inhibiting signaling pathways.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the development of novel therapeutic agents. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by drawing on established chemical principles and data from related structures. Further research into the specific properties and biological activities of its derivatives is warranted and could lead to the discovery of new and valuable molecules for medicine and materials science.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. azom.com [azom.com]

- 7. rsc.org [rsc.org]

- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Urea Derivatives of Combretastatins as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. asianpubs.org [asianpubs.org]

In-Depth Technical Guide to the Physical Properties of ortho-Propylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of ortho-propylphenyl isocyanate, a chemical intermediate of interest in various research and development applications. Due to the existence of two isomers for the propyl group at the ortho position, this guide addresses both 2-isopropylphenyl isocyanate and 2-n-propylphenyl isocyanate. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for determining these physical properties are provided, alongside visual workflows to aid in their implementation.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into chemical processes. The following tables summarize the key physical properties for the two isomers of ortho-propylphenyl isocyanate.

2-Isopropylphenyl Isocyanate

Table 1: Physical Properties of 2-Isopropylphenyl Isocyanate

| Property | Value | Reference |

| CAS Number | 56309-56-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 200 °C at 7 hPa | |

| Density | Not available | |

| Refractive Index | 1.5215 - 1.5265 @ 20°C | [1] |

| Purity (by GC) | ≥96.0% | [1] |

2-n-Propylphenyl Isocyanate

Table 2: Physical Properties of 2-n-Propylphenyl Isocyanate

| Property | Value | Reference |

| CAS Number | 190774-57-3 | [3] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.2 g/mol | [3] |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available |

Experimental Protocols

Accurate determination of physical properties is paramount for chemical characterization. The following sections detail standardized methodologies for measuring the key physical properties of liquid chemical compounds like ortho-propylphenyl isocyanate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary tube method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable high-boiling liquid

Procedure:

-

A small amount of the liquid sample is placed into the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube or oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Experimental workflow for determining the boiling point of a liquid.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance. A pycnometer or a specific gravity bottle provides a precise volume for this measurement.

Apparatus:

-

Pycnometer or specific gravity bottle of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again (m₂).

-

The mass of the liquid is calculated (m = m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

Caption: Experimental workflow for determining the density of a liquid.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (e.g., sodium lamp)

-

Dropper or pipette

-

Lint-free tissue

-

Standard liquid with a known refractive index for calibration (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.

-

A few drops of the sample liquid are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is positioned.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion drum is adjusted to eliminate any color fringe and to obtain a sharp borderline between the light and dark fields.

-

The measurement knob is turned to bring the borderline exactly to the center of the crosshairs.

-

The refractive index is read from the scale. The temperature should also be recorded.

Caption: Experimental workflow for determining the refractive index of a liquid.

References

Reactivity of 2-Propylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-propylphenyl isocyanate, a key intermediate in the synthesis of a variety of organic compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of isocyanate chemistry, using closely related aryl isocyanates as surrogates to predict and explain its reactivity profile. The document details the fundamental reactions of the isocyanate functional group with common nucleophiles, including alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. Experimental protocols for representative reactions are provided, alongside a discussion of reaction mechanisms and influencing factors such as sterics, electronics, and catalysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction to Isocyanate Reactivity

Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes isocyanates susceptible to attack by a wide range of nucleophiles.[1]

The reactivity of isocyanates is influenced by both the electronic and steric properties of the substituent (R group) attached to the nitrogen atom. In the case of this compound, the phenyl ring influences the electronic properties of the isocyanate group, while the ortho-propyl group introduces steric hindrance that can affect the rate and regioselectivity of its reactions.

Core Reactivity of this compound

The primary reactions of this compound involve the nucleophilic addition to the central carbonyl carbon of the isocyanate group. The general order of reactivity with common nucleophiles is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Water

Reaction with Alcohols to Form Urethanes (Carbamates)

The reaction of an isocyanate with an alcohol produces a urethane, also known as a carbamate.[1] This reaction is of significant industrial importance, forming the basis for polyurethane chemistry.

General Reaction: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

For this compound, the reaction with a primary alcohol such as methanol would yield the corresponding N-(2-propylphenyl)carbamate.

Caption: Formation of a urethane from this compound and an alcohol.

Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically very fast and often proceeds without the need for a catalyst.[1]

General Reaction: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''

The reaction of this compound with a primary amine like aniline would result in the formation of a disubstituted urea.

Caption: Synthesis of a substituted urea from this compound.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. This reaction is crucial in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent.[1]

Reaction Pathway:

-

R-N=C=O + H₂O → [R-NH-COOH] (Unstable carbamic acid)

-

[R-NH-COOH] → R-NH₂ + CO₂

-

R-N=C=O + R-NH₂ → R-NH-C(=O)-NH-R

Caption: Reaction pathway of this compound with water.

Quantitative Data on Isocyanate Reactivity

Table 1: Reaction of Phenyl Isocyanate with Various Nucleophiles

| Nucleophile | Product | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Methanol | Methyl N-phenylcarbamate | None | 25 | 24 h | >95 |

| Ethanol | Ethyl N-phenylcarbamate | Dibutyltin dilaurate | 25 | 1 h | >98 |

| Aniline | N,N'-Diphenylurea | None | 25 | < 5 min | >99 |

| Water | N,N'-Diphenylurea | None | 25 | 1 h | ~90 |

Note: This data is compiled from various sources on general isocyanate reactivity and should be considered illustrative.

Experimental Protocols

The following are general experimental protocols for the synthesis of urethanes and ureas from an aryl isocyanate, which can be adapted for this compound.

General Procedure for the Synthesis of an N-Aryl Carbamate

Caption: Experimental workflow for carbamate synthesis.

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, the desired alcohol (1.0-1.2 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-propylphenyl)carbamate.

General Procedure for the Synthesis of a Disubstituted Urea

Caption: Experimental workflow for urea synthesis.

Methodology:

-

To a solution of the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, this compound (1.0 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The reaction progress is monitored by TLC or LC-MS.

-

If the urea product precipitates from the reaction mixture, it is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or flash column chromatography.

Factors Influencing Reactivity

Steric Hindrance

The ortho-propyl group in this compound is expected to exert steric hindrance around the isocyanate functional group. This steric bulk can decrease the rate of reaction compared to less hindered aryl isocyanates like phenyl isocyanate, particularly with bulky nucleophiles.

Electronic Effects

The phenyl ring is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon and enhances its reactivity. The propyl group is a weak electron-donating group, which may slightly reduce the reactivity compared to an unsubstituted phenyl isocyanate.

Catalysis

The reaction of isocyanates with nucleophiles, particularly alcohols, can be significantly accelerated by catalysts. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[2] These catalysts function by activating either the isocyanate or the nucleophile, thereby lowering the activation energy of the reaction.

Caption: General catalytic mechanisms for urethane formation.

Conclusion

This compound is a versatile reagent with a reactivity profile characteristic of aryl isocyanates. Its reactions are dominated by nucleophilic additions to the electrophilic isocyanate carbon, leading to the formation of valuable urethane and urea linkages. While specific quantitative data for this particular isocyanate is sparse in the literature, its reactivity can be reliably predicted based on the well-established principles of isocyanate chemistry. The steric hindrance from the ortho-propyl group is a key feature to consider when planning syntheses. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental guidance for its use in the synthesis of new chemical entities for various applications, including drug discovery and materials science. Further experimental investigation is warranted to fully characterize the kinetic and thermodynamic parameters of its reactions.

References

Technical Guide: Safety and Handling of 2-Propylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Propylphenyl isocyanate (CAS No. 190774-57-3). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of accuracy and relevance for professionals in research and development. This document focuses on quantitative data, experimental methodologies, and clear visual representations of safety protocols.

Chemical Identification and Physical Properties

This compound is an aromatic isocyanate used in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 190774-57-3 | [1][2] |

| Molecular Formula | C10H11NO | [3] |

| Molecular Weight | 161.2 g/mol | [3][4] |

| Boiling Point | 50 °C @ 0.1 mmHg | [3] |

| Density | 1.01 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.522 | [3] |

| Flash Point | 85 °C (185 °F) | [3] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Storage Temperature | 0-6°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

| Chemical | LD50 Oral | LC50 Inhalation | Dermal Effects | Eye Effects | Respiratory Sensitization |

| 2-Methylphenyl isocyanate | 400 mg/kg (Guinea pig) | Toxic if inhaled | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |

| Isocyanic acid, polymethylenepolyphenylene ester | >10000 mg/kg (rat) | 11 mg/l (ATE) | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |

| 4,4'-Methylenediphenyl diisocyanate | >10000 mg/kg (rat) | 11 mg/l (ATE) | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |

Source:[5]

Note: This data is for related compounds and should be used for comparative purposes only. A comprehensive toxicological assessment for this compound has not been found.

Experimental Protocols for Hazard Assessment

The hazard classifications for isocyanates are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Principle: These methods assess the adverse effects occurring shortly after oral administration of a single dose or multiple doses within 24 hours.

-

Methodology: A stepwise procedure is used with a limited number of animals (typically rats). Dosing is initiated at a level expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. Observations for signs of toxicity are made for at least 14 days.

-

Endpoint: The primary endpoint is mortality, which allows for the determination of an LD50 value or classification into a GHS category.

Acute Dermal Toxicity (OECD 402)

-

Principle: This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.

-

Methodology: The substance is applied to a shaved area of the skin (approximately 10% of the body surface) of a small number of animals (usually rats or rabbits). The site is covered with a porous gauze dressing. Animals are observed for signs of toxicity for at least 14 days.

-

Endpoint: Mortality and skin reactions at the application site are recorded to determine the LD50 and assess skin irritation.

Acute Inhalation Toxicity (OECD 403)

-

Principle: This guideline evaluates the health hazards from short-term exposure to an airborne substance.

-

Methodology: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Multiple concentration groups are often used. Animals are observed for at least 14 days.

-

Endpoint: Mortality is the primary endpoint for determining the LC50 value. Clinical signs of toxicity and respiratory tract effects are also assessed.

Skin Irritation (OECD 404 or in vitro OECD 439)

-

Principle: These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Methodology (In vivo - OECD 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit) for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Methodology (In vitro - OECD 439): This method uses reconstructed human epidermis (RhE) models. The test chemical is applied to the tissue surface, and cell viability is measured to determine the irritation potential.

-

Endpoint: The severity and reversibility of skin reactions are scored to classify the substance.

Eye Irritation (OECD 405 or in vitro OECD 492)

-

Principle: These tests evaluate the potential of a substance to produce reversible changes in the eye.

-

Methodology (In vivo - OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

-

Methodology (In vitro - OECD 492): This test uses reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential by measuring cell viability.

-

Endpoint: The severity and reversibility of eye lesions are scored to classify the substance.

First Aid and Emergency Response Workflow

The following diagram illustrates the recommended workflow for first aid measures in the event of exposure to this compound.

Personal Protective Equipment (PPE) and Handling

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

-

Skin Protection: Wear impervious, flame-retardant protective clothing. Handle with gloves that are resistant to chemicals.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.

The following diagram outlines the logical relationship for selecting appropriate personal protective equipment.

This guide is intended for informational purposes for qualified research and development professionals. Always refer to the most current and complete Safety Data Sheet provided by your supplier before handling this chemical.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 190774-57-3 Name: this compound [xixisys.com]

- 3. This compound | 190774-57-3 [chemicalbook.com]

- 4. 2-n-Propylphenyl isocyanate - High purity | EN [georganics.sk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility of 2-Propylphenyl Isocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-propylphenyl isocyanate in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on the closely related phenyl isocyanate and fundamental principles of organic chemistry to predict its solubility profile. Detailed experimental protocols for determining solubility are also provided, alongside visualizations of key chemical reactions and experimental workflows.

Core Concepts: Structure and Reactivity

This compound is an aromatic isocyanate. The presence of the phenyl ring and the propyl group imparts a significant non-polar character to the molecule. The isocyanate functional group (-N=C=O) is highly electrophilic and will readily react with nucleophiles, particularly protic solvents like water and alcohols. This reactivity is a critical consideration when selecting a solvent for any application.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of non-polar and polar aprotic organic solvents. The addition of the propyl group, compared to phenyl isocyanate, likely enhances its solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble / Miscible | The non-polar nature of the solvent aligns with the hydrophobicity of the propylphenyl group. Phenyl isocyanate is known to be soluble in benzene and toluene[1]. |

| Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | These solvents can solvate the polar isocyanate group without reacting. Phenyl isocyanate is miscible with ether[2]. |

| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | Isocyanates react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. They react with alcohols to form urethanes[3][4][5]. Phenyl isocyanate is documented to react with water and alcohol[1][3]. |

Key Chemical Reactions

The isocyanate group is highly reactive towards nucleophiles. Understanding these reactions is crucial for handling and utilizing this compound effectively.

Caption: Reaction of this compound with alcohols and amines.

Experimental Protocols

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for both qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

Add 2-3 drops (approximately 20-30 mg) of this compound to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Observe the solution. A clear, homogeneous solution indicates that the compound is soluble. The presence of undissolved droplets or a cloudy suspension indicates insolubility or partial solubility.

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (HPLC or GC).

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Experimental workflow for quantitative solubility determination.

Safety Precautions

Isocyanates are toxic, and lachrymatory, and can cause respiratory sensitization. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

2-Propylphenyl isocyanate molecular weight and formula

An In-depth Technical Guide to 2-Propylphenyl Isocyanate

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an aromatic organic compound featuring a propyl group and an isocyanate functional group attached to a benzene ring. The specific isomer detailed in this document is 2-n-propylphenyl isocyanate.

Physicochemical Data

The essential quantitative data for this compound is summarized in the table below for clear reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C10H11NO | [1][2][3][4][5] |

| Molecular Weight | 161.20 g/mol | [1][2][5] |

| CAS Number | 190774-57-3 | [1] |

Molecular Structure and Connectivity

To visually represent the molecular structure and the relationship between its constituent atoms, a diagram has been generated using the Graphviz DOT language. This visualization provides a clear depiction of the atomic arrangement within the this compound molecule.

References

Spectroscopic Profile of 2-Propylphenyl Isocyanate: A Technical Guide

This technical guide offers a comprehensive overview of the predicted spectroscopic data for 2-propylphenyl isocyanate, a valuable intermediate in synthetic chemistry. The information herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is designed to assist researchers, scientists, and professionals in drug development with the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing insights into its specific structural features.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl group protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.20 - 7.00 | m | 4H | Ar-H |

| ~2.60 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.65 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~138 | Ar-C (quaternary, attached to propyl group) |

| ~130 | Ar-C (quaternary, attached to isocyanate group) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | -N=C=O |

| ~37 | Ar-CH₂-CH₂-CH₃ |

| ~24 | Ar-CH₂-CH₂-CH₃ |

| ~14 | Ar-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a key method for the identification of functional groups. The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch (propyl group) |

| ~2275-2250 | Strong, Sharp | Asymmetric stretch of the isocyanate (-N=C=O) group[1] |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretching |

| ~1465 | Medium | C-H bending (propyl group) |

| ~750 | Strong | Aromatic C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Predicted) | Relative Intensity | Assignment |

| 161 | Moderate | Molecular Ion [M]⁺ |

| 132 | High | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 118 | Moderate | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 91 | High | Tropylium ion [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment would be used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.[3] Common experiments include DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.[3]

-

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be conveniently obtained using Attenuated Total Reflectance (ATR) or neat techniques.[6]

-

Sample Preparation (ATR): A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400 cm⁻¹.[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[1]

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron ionization is typically performed at a standard energy of 70 eV.[5] This causes the molecule to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Room Temperature Production of Polyurea-Based Lubricants: Using L-Serine Derivatives, 1,5 Pentamethylene Diisocyanate, and a Planetary Ball Mill [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. benchchem.com [benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols for 2-Propylphenyl Isocyanate in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylphenyl isocyanate is an aromatic isocyanate that can be utilized in the synthesis of polyurethanes. The presence of the ortho-propyl group on the phenyl ring introduces specific steric and electronic effects that influence its reactivity and the properties of the resulting polymers. These application notes provide an overview of its use, hypothesized properties based on structure-activity relationships, and detailed protocols for the synthesis and characterization of polyurethanes incorporating this unique monomer. Aromatic isocyanates are generally more reactive than their aliphatic counterparts, a characteristic that influences the kinetics of polyurethane formation.[1] The substituent on the aromatic ring, in this case, a propyl group, further modulates this reactivity.[1]

Core Applications and Mechanisms

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes. The fundamental reaction involves the nucleophilic attack of a hydroxyl group from a polyol onto the electrophilic carbon of the isocyanate group, forming a urethane linkage.[2]

Due to the presence of the ortho-propyl group, the reactivity of this compound is expected to be lower than that of unsubstituted phenyl isocyanate due to steric hindrance. This steric effect can be advantageous in controlling the reaction rate and may influence the morphology and properties of the final polymer. An electron-donating alkyl group can also slightly decrease the electrophilicity of the isocyanate carbon, further moderating the reaction rate.

Potential Applications Include:

-

Tailored Polyurethane Elastomers: The incorporation of this compound can modify the hard segments of polyurethanes, potentially leading to materials with unique mechanical properties, such as altered flexibility and tensile strength.

-

Coatings and Adhesives: Polyurethanes derived from this isocyanate could be formulated into coatings and adhesives with specific curing profiles and final properties.

-

Biomedical Polyurethanes: The biocompatibility of polyurethanes is a significant area of research.[1] While specific data for this compound is unavailable, its derivatives could be explored for applications in medical devices and drug delivery systems, pending thorough toxicological evaluation.

Data Presentation

As there is limited published data specifically for polyurethanes synthesized with this compound, the following tables present hypothetical yet expected data based on the known effects of ortho-alkylation on polyurethane properties. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothesized Reactivity of this compound Compared to Other Aromatic Isocyanates

| Isocyanate | Relative Reaction Rate (with n-butanol) | Expected Pot Life (in a model formulation) | Key Influencing Factors |

| Phenyl Isocyanate | 1.00 | Short | Baseline reactivity, no steric hindrance |

| This compound | ~0.6 - 0.8 | Moderate | Steric hindrance from ortho-propyl group |

| 2,4-Toluene Diisocyanate (TDI) | >1.00 (para-NCO), <1.00 (ortho-NCO) | Short to Moderate | Electronic activation and steric hindrance |

| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | >1.00 | Short | Electronic effects and molecular symmetry |

Table 2: Predicted Mechanical Properties of a Polyurethane Elastomer Synthesized with this compound

| Property | Expected Value Range | Comparison to MDI-based PU of similar composition | Rationale for Predicted Properties |

| Tensile Strength (MPa) | 25 - 40 | Slightly Lower | The bulky propyl group may disrupt hard segment packing and crystallinity. |

| Elongation at Break (%) | 400 - 600 | Potentially Higher | Reduced hard segment cohesion could allow for greater chain mobility and extension. |

| Shore A Hardness | 80 - 90 | Similar to Slightly Lower | Dependent on the overall hard segment content, but steric effects might lead to a softer material. |

| Glass Transition Temp (°C) | -30 to -10 | Similar | Primarily determined by the soft segment polyol. |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a linear polyurethane elastomer using this compound.

Protocol 1: Synthesis of a this compound-Based Polyurethane Prepolymer

Objective: To synthesize an isocyanate-terminated prepolymer from this compound and a polyether polyol.

Materials:

-

This compound

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-